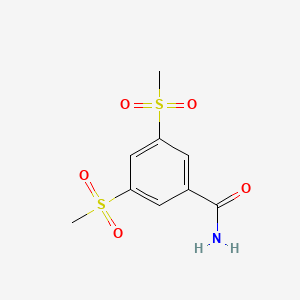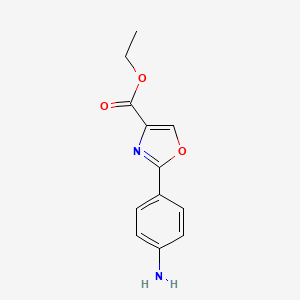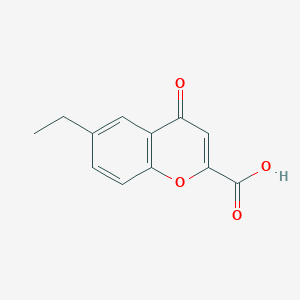
3,5-Bis(methylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest, 3,5-Bis(methylsulfonyl)benzamide, is a derivative of benzamide with two methylsulfonyl functional groups attached to the benzene ring. While the provided papers do not directly discuss this compound, they do provide insights into the chemical behavior and applications of structurally related compounds. For instance, substituted benzamides with methylsulfonyl groups have been studied for their antiarrhythmic properties , and bis(phenylsulfonyl)benzene derivatives have been synthesized for use in blue thermally activated delayed fluorescence materials .
Synthesis Analysis
The synthesis of related compounds
Scientific Research Applications
Antiarrhythmic Activity
A study by Ellingboe et al. (1992) explored the Class III antiarrhythmic activity of a series of 4-[(methylsulfonyl)amino]benzamides, including compounds closely related to 3,5-Bis(methylsulfonyl)benzamide. These compounds showed potent activity and specificity in blocking the delayed rectifier potassium current (IK), which is crucial in the prolongation of action potential duration in cardiac applications (Ellingboe et al., 1992).
Polymer Synthesis
Yang et al. (1999) discussed the use of a compound similar to this compound in the synthesis of hyperbranched aromatic polyamides. These polymers, derived from thermal polymerization, show potential in various industrial applications due to their solubility and molecular weight properties (Yang, Jikei, & Kakimoto, 1999).
Fertility Hormone Receptor Antagonism
Wrobel et al. (2002) identified compounds including (bis)sulfonic acid, (bis)benzamides as antagonists to the follicle-stimulating hormone receptor (FSHR). This research suggests potential applications in fertility treatments or hormonal regulation (Wrobel et al., 2002).
Cancer Treatment Research
Huang et al. (2015) synthesized a methylsulfonyl NDGA derivative, closely related to this compound, which inhibited the MDR1 gene expression. This research points to possible applications in cancer treatment, particularly in overcoming multidrug resistance in cancer cells (Huang et al., 2015).
Electrophysiological Activity
Morgan et al. (1990) synthesized and tested N-substituted imidazolylbenzamides for cardiac electrophysiological activity. These compounds, including variations of this compound, demonstrated significant potential as selective class III agents in treating arrhythmias (Morgan et al., 1990).
Electropolymerizable Monomers
Hsiao and Wang (2016) synthesized novel monomers related to this compound for electropolymerization. These compounds were used to create poly(amide-amine) films with unique electrochromic and fluorescent properties, useful in various technological applications (Hsiao & Wang, 2016).
Stereodynamics Study
Research by Shainyan et al. (2007) on compounds structurally similar to this compound focused on the stereodynamics of such molecules, providing valuable insights for the development of more effective pharmaceuticals (Shainyan, Ushakov, Meshcheryakov, Schilde, Koch, & Kleinpeter, 2007).
Safety and Hazards
The safety data sheets suggest that in case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately, and the area should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water, and vomiting should not be induced .
Mechanism of Action
Target of Action
The primary targets of 3,5-Bis(methylsulfonyl)benzamide are currently unknown. This compound is a derivative of indole , a heterocyclic compound that has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors .
Mode of Action
Indole derivatives, which this compound is a part of, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Given its indole derivative nature, it may potentially influence a wide range of biochemical pathways associated with the biological activities mentioned above .
Pharmacokinetics
Its molecular weight is 277.32 , which is within the range generally favorable for oral bioavailability
Result of Action
As an indole derivative, it may exhibit a broad spectrum of biological activities , but specific effects would depend on its interaction with its target(s).
properties
IUPAC Name |
3,5-bis(methylsulfonyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5S2/c1-16(12,13)7-3-6(9(10)11)4-8(5-7)17(2,14)15/h3-5H,1-2H3,(H2,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQYQMFUYRDGQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC(=C1)C(=O)N)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375546 |
Source


|
| Record name | 3,5-bis(methylsulfonyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
849924-85-2 |
Source


|
| Record name | 3,5-Bis(methylsulfonyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849924-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-bis(methylsulfonyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-[4-(4-Fluorophenoxy)phenyl]ethanone](/img/structure/B1334159.png)


